molecular formula C6H8N2O B14840918 3-(Methylamino)pyridin-4-OL

3-(Methylamino)pyridin-4-OL

Cat. No.: B14840918
M. Wt: 124.14 g/mol
InChI Key: OKOCQDKIMMHLNU-UHFFFAOYSA-N
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Description

3-(Methylamino)pyridin-4-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at the 4-position and a methylamino (-NHCH₃) substituent at the 3-position of the pyridine ring. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. The methylamino group may enhance lipophilicity compared to unsubstituted amino analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-(methylamino)-1H-pyridin-4-one

InChI

InChI=1S/C6H8N2O/c1-7-5-4-8-3-2-6(5)9/h2-4,7H,1H3,(H,8,9)

InChI Key

OKOCQDKIMMHLNU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CNC=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)pyridin-4-OL can be achieved through several methods. One notable method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the creation of highly substituted pyridin-4-ol derivatives . Another method involves the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed processes and other catalytic methods are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyridin-4-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(Methylamino)pyridin-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methylamino vs. Amino and Methoxy Groups

The nature and position of substituents critically influence physicochemical and biological properties. Key comparisons include:

Compound Substituents (Position) Molecular Weight (g/mol) Key Properties
3-(Methylamino)pyridin-4-OL -NHCH₃ (3), -OH (4) 124.14 Moderate lipophilicity
3-Amino-5-methoxypyridin-4-ol•2HCl -NH₂ (3), -OCH₃ (5), -OH (4) 226.06 (with 2HCl) Enhanced solubility (salt form), basicity
3-(3-Hydroxypropyl)pyridin-4-ol -CH₂CH₂CH₂OH (3), -OH (4) 153.18 High hydrophilicity due to hydroxyl chain
  • Methylamino vs. Amino Groups: The methylamino group in this compound introduces steric bulk and electron-donating effects compared to the primary amino group in 3-Amino-5-methoxypyridin-4-ol•2HCl. This may reduce hydrogen-bonding capacity but increase membrane permeability .
  • Methoxy vs. Hydroxyl Groups: Methoxy substituents (e.g., in 3-Amino-5-methoxypyridin-4-ol•2HCl) enhance metabolic stability but reduce polarity compared to hydroxyl groups .

Heterocyclic Core Variations: Pyridine vs. Pyrimidine Derivatives

Pyrimidine-based analogs (e.g., 6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-OL ) differ in electronic properties due to the presence of two nitrogen atoms in the aromatic ring:

Compound Core Structure Substituents Key Differences
This compound Pyridine -NHCH₃ (3), -OH (4) Single nitrogen; moderate basicity
6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-OL Pyrimidine -OCH₃ (6), aryl (2) Dual nitrogen; increased aromatic π-electron density

Positional Isomerism and Bioactivity

The position of substituents significantly impacts bioactivity:

  • This compound vs. 4-(3-Oxopropyl)aniline : The latter features an aniline core with a ketone side chain, favoring reactivity in condensation reactions (e.g., forming imidazole derivatives).

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